molecular formula C17H17NO3 B5886060 SALOR-INT L448354-1EA

SALOR-INT L448354-1EA

Cat. No.: B5886060
M. Wt: 283.32 g/mol
InChI Key: LMNAUFMNGYJQCE-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L448354-1EA typically involves the reaction of 2,4-dimethoxyaniline with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,4-dimethoxyaniline and the acyl chloride group of cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L448354-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

SALOR-INT L448354-1EA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SALOR-INT L448354-1EA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SALOR-INT L448354-1EA stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and development .

Properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-14-9-10-15(16(12-14)21-2)18-17(19)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNAUFMNGYJQCE-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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